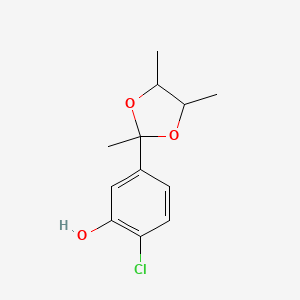![molecular formula C13H14BrClN2O2 B14165064 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester](/img/structure/B14165064.png)
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester is a compound belonging to the pyrrolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. This specific compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer research .
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester involves several steps. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by chloromethylation and esterification with tert-butyl alcohol. The reaction conditions typically involve the use of bromine, chloromethyl methyl ether, and tert-butyl alcohol in the presence of a base such as sodium hydroxide .
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Cancer Research: As a potent FGFR inhibitor, this compound has been studied for its potential to inhibit cancer cell proliferation, migration, and invasion.
Medicinal Chemistry: The compound serves as a lead structure for the development of new therapeutic agents targeting FGFRs, which are implicated in various cancers.
Biological Studies: It is used in studies to understand the role of FGFR signaling pathways in cell development and disease progression.
作用機序
The compound exerts its effects by inhibiting the activity of FGFRs. FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the FGFRs, preventing their activation and subsequent signaling through pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition leads to reduced cancer cell proliferation and migration .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which contributes to its potent FGFR inhibitory activity. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the core pyrrolopyridine structure but differ in their substituents, leading to variations in biological activity.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen atoms and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and inhibitory activity against FGFRs .
特性
分子式 |
C13H14BrClN2O2 |
|---|---|
分子量 |
345.62 g/mol |
IUPAC名 |
tert-butyl 6-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(6-15)9-4-5-10(14)16-11(9)17/h4-5,7H,6H2,1-3H3 |
InChIキー |
KAISHCUOVQCVOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


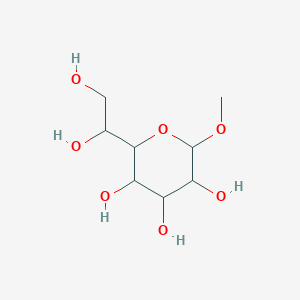
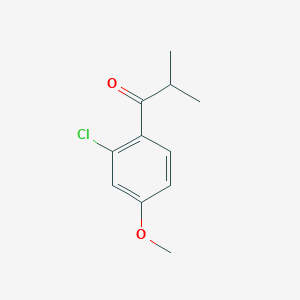

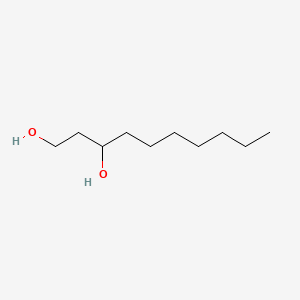
![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
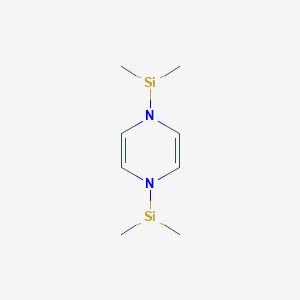
![1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14165023.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)
![4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole](/img/structure/B14165035.png)
![Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B14165044.png)
